
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, commonly known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). It is a potential drug candidate for the treatment of various diseases such as depression, asthma, and chronic obstructive pulmonary disease (COPD). Rolipram is synthesized through a complex process and has been extensively studied for its biochemical and physiological effects.
Mechanism Of Action
Rolipram works by selectively inhibiting the enzyme phosphodiesterase-4 (1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-), which is responsible for the breakdown of cAMP. By inhibiting 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, Rolipram increases the levels of cAMP in the body, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to have a wide range of effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
Rolipram has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP in the brain, leading to antidepressant effects. Rolipram has also been shown to inhibit the production of inflammatory cytokines in the lungs, making it a potential candidate for the treatment of asthma and COPD. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
Rolipram has several advantages for use in lab experiments. It is a selective inhibitor of 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, which allows for the specific modulation of cAMP signaling pathways. Rolipram has also been extensively studied, and its mechanism of action is well understood. However, Rolipram also has several limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Rolipram has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Rolipram. One potential direction is the development of novel Rolipram analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of Rolipram's potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanisms underlying Rolipram's effects on cellular processes.
Synthesis Methods
Rolipram is synthesized through a multi-step process that involves the condensation of 7-(2-phenoxyethyl)-3-methyl-1,6-dioxo-2,5,8-trioxa-7-azaspiro[4.4]nonane with 8-(hexahydro-1H-azepin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure Rolipram.
Scientific Research Applications
Rolipram has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant effects by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. Rolipram has also been studied for its potential use in the treatment of asthma and COPD by inhibiting the production of inflammatory cytokines in the lungs. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
105522-56-3 |
|---|---|
Product Name |
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)- |
Molecular Formula |
C20H25N5O3 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(26)22-20(23)27)25(13-14-28-15-9-5-4-6-10-15)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,22,26,27) |
InChI Key |
ZIQGZKIBJUPBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
Other CAS RN |
105522-56-3 |
Pictograms |
Irritant |
synonyms |
8-(Hexahydro-1H-azepin-1-yl)-3,7-dihydro-3-methyl-7-(2-phenoxyethyl)-1 H-purine-2,6-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



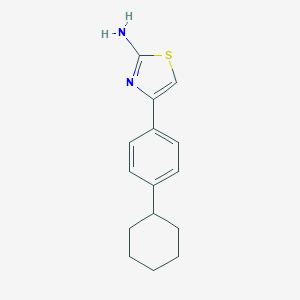
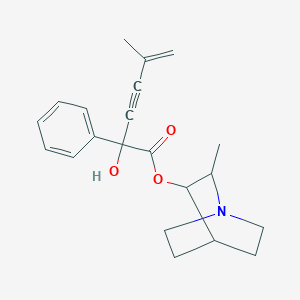
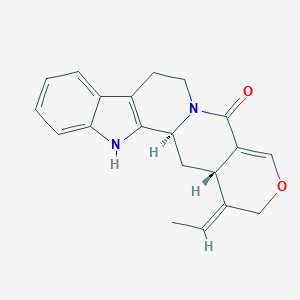
![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
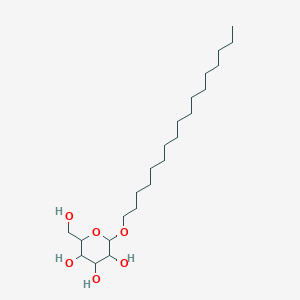
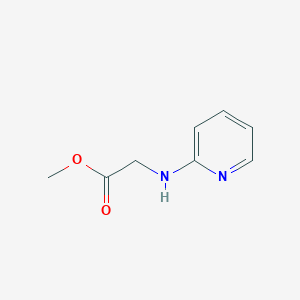
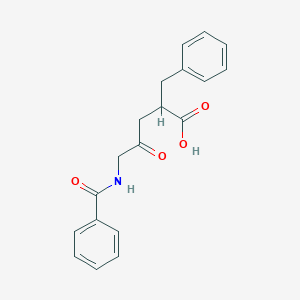
![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
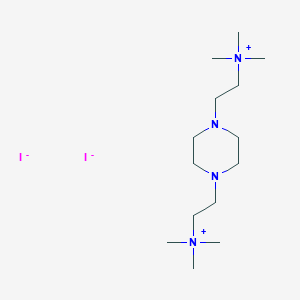
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)